molecular formula C14H15N B7773113 4-Benzyl-2,5-dimethylpyridine CAS No. 17618-53-0

4-Benzyl-2,5-dimethylpyridine

Cat. No.: B7773113
CAS No.: 17618-53-0
M. Wt: 197.27 g/mol
InChI Key: QVWNSYCJECMLGA-UHFFFAOYSA-N
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Description

4-Benzyl-2,5-dimethylpyridine is an organic compound with the molecular formula C14H15N It is a derivative of pyridine, characterized by the presence of a benzyl group at the 4-position and two methyl groups at the 2 and 5 positions on the pyridine ring

Scientific Research Applications

4-Benzyl-2,5-dimethylpyridine has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-2,5-dimethylpyridine typically involves the alkylation of 2,5-dimethylpyridine with benzyl halides under basic conditions. One common method is the reaction of 2,5-dimethylpyridine with benzyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl-2,5-dimethylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride, alkyl halides, and other nucleophiles.

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Benzyl-2,5-dimethylpyridine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways and targets can vary, but studies suggest that it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

    4-Benzylpyridine: Similar structure but lacks the methyl groups at the 2 and 5 positions.

    2,5-Dimethylpyridine: Lacks the benzyl group at the 4-position.

    4-N,N-Dimethylaminopyridine: Contains a dimethylamino group instead of a benzyl group.

Uniqueness: 4-Benzyl-2,5-dimethylpyridine is unique due to the combination of the benzyl group and the two methyl groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

4-benzyl-2,5-dimethylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-11-10-15-12(2)8-14(11)9-13-6-4-3-5-7-13/h3-8,10H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWNSYCJECMLGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)C)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901286008
Record name 2,5-Dimethyl-4-(phenylmethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901286008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17618-53-0
Record name 2,5-Dimethyl-4-(phenylmethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17618-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethyl-4-(phenylmethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901286008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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